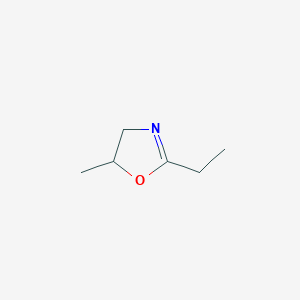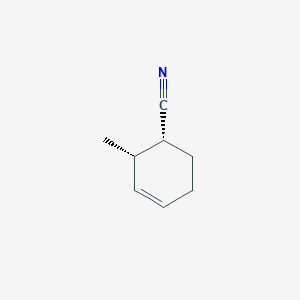![molecular formula C20H20Br2N4O6 B14630114 Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) CAS No. 55619-18-6](/img/structure/B14630114.png)
Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is an industrial chemical known for its use as a colorant dye . It is an organic substance that is not naturally produced in the environment . This compound has been identified as a high priority for ecological risk assessment due to its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for producing Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) are not explicitly detailed in the available literature. it is known that the compound is not naturally produced and is likely synthesized through industrial processes .
Analyse Chemischer Reaktionen
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is expected to undergo various chemical reactions typical of azo dyes. These reactions may include:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) has several scientific research applications, including:
Chemistry: Used as a colorant dye in various chemical processes and products.
Biology: Potential use in biological staining and labeling due to its colorant properties.
Industry: Primarily used in the textile industry as a dye for coloring fabrics.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is not well-documented. as a colorant dye, its primary function is to impart color to materials. The molecular targets and pathways involved in its action are not explicitly detailed in the available literature.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is similar to other azo dyes in terms of its chemical structure and properties. Similar compounds include:
Disperse azo dyes: Used in the textile industry for dyeing synthetic fibers.
Other azo dyes: Used in various applications, including food coloring, biological staining, and industrial processes.
The uniqueness of Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) lies in its specific chemical structure, which includes the 2,6-dibromo-4-nitrophenyl group, making it distinct from other azo dyes.
Eigenschaften
CAS-Nummer |
55619-18-6 |
|---|---|
Molekularformel |
C20H20Br2N4O6 |
Molekulargewicht |
572.2 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H20Br2N4O6/c1-13(27)31-9-7-25(8-10-32-14(2)28)16-5-3-15(4-6-16)23-24-20-18(21)11-17(26(29)30)12-19(20)22/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
AKGBLCAZNYPAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)



![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)



![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)





